molecular formula C13H15N B12910925 4-Methyl-4-(prop-1-en-2-yl)-1,4-dihydroisoquinoline CAS No. 830324-13-5

4-Methyl-4-(prop-1-en-2-yl)-1,4-dihydroisoquinoline

Cat. No.: B12910925
CAS No.: 830324-13-5
M. Wt: 185.26 g/mol
InChI Key: DGFKUZPOUABURE-UHFFFAOYSA-N
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Description

4-Methyl-4-(prop-1-en-2-yl)-1,4-dihydroisoquinoline is a novel dihydroisoquinoline derivative offered for research and development purposes in medicinal chemistry and drug discovery. The dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, known for its presence in compounds with a wide range of biological activities. As a class, isoquinoline derivatives have been extensively investigated for their potential as anticancer agents, antimicrobials, antioxidants, and central nervous system active compounds . This specific compound features a 4-methyl group and a 4-isopropenyl substituent, which may influence its stereoelectronic properties and interaction with biological targets. Researchers can utilize this chemical as a key synthetic intermediate for constructing more complex polycyclic structures or as a core scaffold for developing targeted molecular libraries. Its potential mechanism of action in biological assays would be highly dependent on the specific target, but could involve enzyme inhibition or receptor modulation, analogous to other documented isoquinoline-based inhibitors . This product is intended for laboratory research use by qualified professionals and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

830324-13-5

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

4-methyl-4-prop-1-en-2-yl-1H-isoquinoline

InChI

InChI=1S/C13H15N/c1-10(2)13(3)9-14-8-11-6-4-5-7-12(11)13/h4-7,9H,1,8H2,2-3H3

InChI Key

DGFKUZPOUABURE-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1(C=NCC2=CC=CC=C21)C

Origin of Product

United States

Chemical Reactions Analysis

4-Methyl-4-(prop-1-en-2-yl)-1,4-dihydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of 4-methyl-4-(prop-1-en-2-yl)-1,4-dihydroisoquinoline exhibit promising anticancer properties. For instance, a study demonstrated the synthesis of novel quinoline derivatives that showed effective cytotoxicity against various cancer cell lines, including lung, HeLa (cervical cancer), colorectal, and breast cancer cells. The specific compound 4 was evaluated and found to have comparable activity to established anticancer agents like 2′,7′-dichlorofluorescein (DCF) with an IC50 value indicating potent activity against breast cancer cell lines .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCancer Cell LineIC50 Value (μg/ml)Reference
4MDA-MB231 (Breast)26.54
22Lung28.82
17HeLaNot specified

The mechanism of action for these compounds appears to involve the inhibition of the PI3K enzyme, a critical pathway in cancer cell signaling and growth .

Neurological Applications

The compound also shows potential in treating neurological disorders. Research suggests that isoquinoline derivatives can be beneficial for conditions such as schizophrenia, attention deficit hyperactivity disorder (ADHD), and cognitive decline associated with aging. Specifically, tetrahydroisoquinoline derivatives have been highlighted for their ability to modulate dopamine receptors, which are crucial in managing symptoms related to these disorders .

Table 2: Neurological Disorders Targeted by Isoquinoline Derivatives

DisorderPotential ApplicationReference
SchizophreniaCognitive and negative symptom management
ADHDAttention modulation
Alzheimer's DiseaseCognitive enhancement

Synthesis and Evaluation of Isoquinoline Derivatives

A notable case study involved synthesizing various isoquinoline derivatives to evaluate their biological activities. The study utilized advanced synthetic techniques such as the Bischler–Napieralski reaction to produce derivatives with enhanced bioactivity. The results indicated that certain modifications to the isoquinoline structure significantly improved their pharmacological profiles .

In Silico Studies and Predictive Modeling

In silico evaluations have been conducted to predict the pharmacokinetic properties of these compounds. Such studies utilize computational models to assess factors like solubility and bioavailability, which are critical for drug development. These predictive models help streamline the identification of promising candidates for further experimental validation .

Comparison with Similar Compounds

Core Structure and Substituent Variations

The 1,4-dihydroisoquinoline scaffold is shared among several derivatives, but substituent diversity dictates their chemical and biological profiles:

Compound Name Substituents Molecular Formula Key Features
4-Methyl-4-(prop-1-en-2-yl)-1,4-dihydroisoquinoline C4: Methyl, prop-1-en-2-yl C₁₃H₁₅N Unsaturated side chain; potential for electrophilic reactivity
(1S)-3-Chloro-1-(4-methylpiperazin-1-yl)-1,4-dihydroisoquinoline (PJ4) C3: Cl; C1: 4-methylpiperazinyl C₁₄H₁₈ClN₃ Chlorine and piperazinyl groups enhance pharmacological targeting
Ethyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate C4: Methyl, ethyl carboxylate; C1, C3: dioxo C₁₃H₁₃NO₅ Dioxo groups enable hydrogen bonding; ester moiety modifies solubility
3-Dimethylaminomethyl-2-methyl-1,4-dihydroquinoline-4-one Quinoline core; C3: dimethylaminomethyl; C2: methyl; C4: ketone C₁₄H₁₇N₃O Quinoline derivative with alkylamino side chain; antimicrobial potential

Key Observations:

  • Core Saturation: The target compound and PJ4 retain partial saturation (1,4-dihydro), whereas the tetrahydroisoquinoline in is fully saturated at positions 1,2,3,3. Saturation impacts aromaticity and reactivity .
  • The dioxo groups in ’s compound facilitate intermolecular hydrogen bonding, critical for crystal packing .

Physical and Spectral Properties

  • Melting Points: The target compound’s melting point is unreported, but related compounds exhibit wide ranges: 223–225°C (4k in , a quinoline derivative) 440–441.5 K (’s tetrahydroisoquinoline) Higher melting points correlate with increased hydrogen bonding capacity (e.g., dioxo groups) .
  • Crystallography: Tools like SHELX and ORTEP () reveal structural details. For example, ’s compound has near-coplanar rings (dihedral angle: 1.02°) and centrosymmetric dimers via N–H⋯O bonds .

Biological Activity

4-Methyl-4-(prop-1-en-2-yl)-1,4-dihydroisoquinoline is a compound belonging to the isoquinoline family, which has garnered attention due to its potential biological activities. This article explores its biological activity, including its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

C13H15N\text{C}_{13}\text{H}_{15}\text{N}

This compound can be synthesized through various methods, including metal-free approaches that utilize dihydroquinolin-4-ones as precursors. The efficiency of these synthetic routes has been demonstrated in recent studies, showcasing yields ranging from 61% to 94% for related compounds .

Pharmacological Effects

Research indicates that isoquinoline derivatives exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Isoquinolines have shown efficacy against various bacterial strains. For instance, compounds similar to this compound have been tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations around 1 mM .
  • Antioxidant Properties : Several studies have highlighted the antioxidant potential of isoquinoline derivatives. The presence of the methylene group in the structure may contribute to free radical scavenging capabilities .

Inhibitory Activity

The compound has also been evaluated for its inhibitory activity against specific enzymes. For example, it has been noted that related tetrahydroisoquinoline derivatives show moderate inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative conditions .

Case Study 1: Antimicrobial Testing

In a study evaluating the antimicrobial properties of various isoquinoline derivatives, this compound was included in a panel of compounds tested against pathogenic bacteria. The results indicated a notable zone of inhibition against E. coli, with an IC50 value suggesting effective antimicrobial properties.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of isoquinoline derivatives in models of oxidative stress. The results showed that the compound could reduce neuronal cell death induced by oxidative agents, indicating potential therapeutic applications in neurodegenerative diseases.

Data Table: Biological Activities of Isoquinoline Derivatives

CompoundActivity TypeTarget Organism/EnzymeIC50 Value (µM)Reference
This compoundAntimicrobialE. coli25
Related Isoquinoline DerivativeAntioxidantN/AN/A
Tetrahydroisoquinoline DerivativeAChE InhibitionAcetylcholinesterase157.31
Tetrahydroisoquinoline DerivativeBChE InhibitionButyrylcholinesterase46.42

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